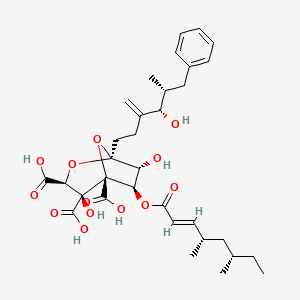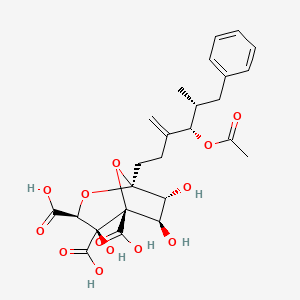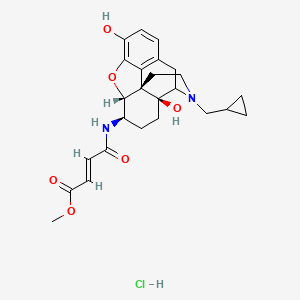
阿芬太尼盐酸盐
概述
描述
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic. It is a derivative of fentanyl and is primarily used for anesthesia during surgical procedures and for pain management in critically ill patients . Alfentanil hydrochloride is known for its rapid onset and short duration of action, making it suitable for procedures requiring quick and controlled pain relief .
科学研究应用
Alfentanil hydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Alfentanil hydrochloride predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues . The primary actions of therapeutic value are analgesia and sedation .
Mode of Action
Alfentanil is a synthetic opioid analgesic that binds with stereospecific receptors at many sites within the central nervous system (CNS), thereby altering pain perception and increasing pain threshold . It inhibits ascending pain pathways and is an ultra short-acting opioid . Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
The analgesic effect of alfentanil is likely due to its conversion to morphine, which induces the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, thereby resulting in hyperpolarization and reduced neuronal excitability .
Pharmacokinetics
Alfentanil has a rapid onset of action, with maximal effect achieved in 1-2 minutes following intravenous administration . Alfentanil undergoes extensive liver metabolism, and only 1% of the dose is excreted unchanged in the urine . The elimination half-life in adults is 90 to 111 minutes .
Result of Action
The principal pharmacologic effects of alfentanil are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Alfentanil may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized .
Action Environment
The action of alfentanil can be influenced by various environmental factors. For instance, in patients with hepatic impairment, there may be reduced plasma clearance and extended terminal elimination . Similarly, elderly patients may also experience reduced plasma clearance and extended terminal elimination . Therefore, careful dosage adjustments and monitoring are necessary in these populations to ensure safe and effective use of alfentanil.
生化分析
Biochemical Properties
Alfentanil hydrochloride interacts predominantly with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues . In biochemical reactions, Alfentanil hydrochloride plays a significant role as it interacts with these receptors to exert its analgesic and sedative effects .
Cellular Effects
In the cellular context, Alfentanil hydrochloride exerts its principal pharmacologic effects on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Alfentanil hydrochloride may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized .
Molecular Mechanism
Alfentanil hydrochloride functions as an agonist at mu opioid receptors . It binds to these receptors and triggers a series of downstream effects that lead to its analgesic and sedative effects . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Alfentanil hydrochloride are rapid, with a quick onset and short duration of action . It produces an early peak analgesic effect and fast recovery of consciousness
Metabolic Pathways
Alfentanil hydrochloride undergoes extensive metabolism in the liver, forming noralfentanil and N-phenylpropionamide . It is involved in metabolic pathways that interact with various enzymes .
Transport and Distribution
Alfentanil hydrochloride is distributed within the body with a volume of distribution that varies from 0.4 to 1.0 L/kg . This is due to its limited liposolubility and extensive plasma protein binding .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the mu opioid receptors are located
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alfentanil hydrochloride involves several steps, starting from the basic structure of fentanyl. The process includes the introduction of specific functional groups to achieve the desired pharmacological properties. The synthetic pathway typically involves the following steps:
N-alkylation: Introduction of an alkyl group to the nitrogen atom in the piperidine ring.
Tetrazole formation: Formation of a tetrazole ring through cyclization reactions.
Hydrochloride salt formation: Conversion of the free base to its hydrochloride salt form for increased solubility and stability.
Industrial Production Methods: Industrial production of alfentanil hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
Types of Reactions: Alfentanil hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or other oxidized groups to alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
相似化合物的比较
Fentanyl: A more potent but longer-acting opioid analgesic.
Sufentanil: Similar in structure but with higher potency and longer duration of action.
Remifentanil: Known for its ultra-short duration of action and rapid metabolism.
Uniqueness of Alfentanil Hydrochloride: Alfentanil hydrochloride is unique due to its rapid onset and short duration of action, making it ideal for procedures requiring quick and controlled pain relief. It also tends to cause fewer cardiovascular complications compared to other similar opioids.
属性
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-06-5 | |
| Record name | Alfentanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)
![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)



![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-((2-bromophenyl)amino)prop-2-en-1-one](/img/structure/B1681103.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)


![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
